2-(Piperidin-4-ylmethyl)pyridine
Overview
Description
2-(Piperidin-4-ylmethyl)pyridine is a heterocyclic compound that features both a pyridine and a piperidine ring. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and drug development. The presence of both nitrogen-containing rings makes it a versatile building block for synthesizing various biologically active molecules.
Mechanism of Action
Target of Action
The primary target of 2-(Piperidin-4-ylmethyl)pyridine is Lysine Specific Demethylase 1 (LSD1) . LSD1 is an enzyme responsible for maintaining balanced methylation levels at histone H3 lysine 4 (H3K4), a biomarker for active gene transcription . Dysregulated histone lysine methylations may lead to diseases such as cancer .
Mode of Action
This compound interacts with LSD1 as a potent inhibitor , with Ki values as low as 29 nM . These compounds are competitive inhibitors against a dimethylated H3K4 substrate . This interaction results in an increase in cellular H3K4 methylation .
Biochemical Pathways
The inhibition of LSD1 by this compound affects the methylation-demethylation cycle of histone H3K4 . This disruption can lead to changes in gene expression regulation, which can have downstream effects on various cellular processes .
Result of Action
The inhibition of LSD1 by this compound leads to an increase in cellular H3K4 methylation . This change can strongly inhibit the proliferation of several leukemia and solid tumor cells, with EC50 values as low as 280 nM . These compounds have negligible effects on normal cells .
Biochemical Analysis
Biochemical Properties
2-(Piperidin-4-ylmethyl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme IKKβ (IκB kinase β), where this compound acts as an inhibitor . This inhibition leads to the suppression of the NF-κB signaling pathway, which is involved in inflammatory responses. Additionally, this compound forms stable hydrophobic interactions with the catalytic pocket of IKKβ, enhancing its inhibitory effect .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . It influences cell signaling pathways, particularly the NF-κB pathway, leading to reduced expression of genes involved in cell survival and proliferation . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of IKKβ, preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB . This binding interaction stabilizes IκBα, thereby inhibiting the translocation of NF-κB to the nucleus and subsequent gene transcription . Additionally, this compound modulates gene expression by influencing epigenetic modifications, such as histone acetylation and methylation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of the NF-κB pathway, resulting in prolonged anti-inflammatory and anti-proliferative effects . The compound’s efficacy may decrease over time due to potential adaptive cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits the NF-κB pathway, leading to reduced inflammation and tumor growth . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level result in significant toxicity without additional therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated metabolites . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion . The compound also affects metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to interact with organic cation transporters (OCTs), facilitating its uptake into cells . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic proteins and enzymes . It can also translocate to the nucleus, where it influences gene expression by interacting with transcription factors and chromatin-modifying enzymes . Post-translational modifications, such as phosphorylation and ubiquitination, may regulate the subcellular localization of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-ylmethyl)pyridine typically involves the reaction of 4-piperidinemethanol with pyridine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation steps, and automated systems ensure precise control over reaction parameters, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-ylmethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding N-oxides.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the pyridine ring to a piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: N-oxides of this compound.
Reduction: Fully saturated piperidine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
2-(Piperidin-4-ylmethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an intermediate in drug synthesis.
Industry: Utilized in the synthesis of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-4-yl)pyridine: Lacks the methyl group on the piperidine ring.
2-(Piperidin-3-ylmethyl)pyridine: The piperidine ring is attached at the 3-position instead of the 4-position.
2-(Piperidin-4-ylmethyl)quinoline: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
2-(Piperidin-4-ylmethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both pyridine and piperidine rings allows for diverse chemical modifications, making it a valuable scaffold in drug discovery and development.
Properties
IUPAC Name |
2-(piperidin-4-ylmethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-6-13-11(3-1)9-10-4-7-12-8-5-10/h1-3,6,10,12H,4-5,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXARRSLNCQTCDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
811812-57-4 | |
Record name | 2-[(piperidin-4-yl)methyl]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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